molecular formula C17H17ClN2O4 B3499377 4-chloro-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide

4-chloro-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide

Cat. No.: B3499377
M. Wt: 348.8 g/mol
InChI Key: GPHIOPNDMSXHMS-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the fourth position of the benzamide ring and a 2,5-dimethoxyphenyl group attached to an amino-oxoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2,5-dimethoxyaniline.

    Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 2,5-dimethoxyaniline in the presence of a base such as triethylamine (TEA) to form the intermediate 4-chloro-N-(2,5-dimethoxyphenyl)benzamide.

    Final Product: The intermediate is further reacted with ethyl oxalyl chloride to introduce the oxoethyl group, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

4-chloro-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methoxybenzyl)benzamide
  • 4-chloro-N-(2,5-dimethoxyphenyl)benzamide
  • 4-chloro-N-(2-oxoethyl)benzamide

Uniqueness

4-chloro-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide is unique due to the presence of both the 2,5-dimethoxyphenyl group and the oxoethyl chain, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in simpler analogs.

Properties

IUPAC Name

4-chloro-N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-23-13-7-8-15(24-2)14(9-13)20-16(21)10-19-17(22)11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHIOPNDMSXHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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